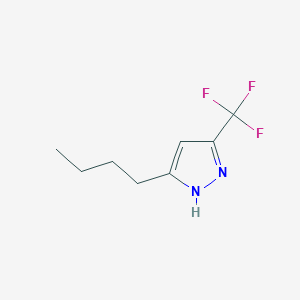

5-butyl-3-trifluoromethyl-1H-pyrazole

Description

Properties

CAS No. |

122980-83-0 |

|---|---|

Molecular Formula |

C8H11F3N2 |

Molecular Weight |

192.18 g/mol |

IUPAC Name |

5-butyl-3-(trifluoromethyl)-1H-pyrazole |

InChI |

InChI=1S/C8H11F3N2/c1-2-3-4-6-5-7(13-12-6)8(9,10)11/h5H,2-4H2,1H3,(H,12,13) |

InChI Key |

QCOCVGBRVUAGQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=NN1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Butyl 3 Trifluoromethyl 1h Pyrazole and Its Congeners

Cyclocondensation Reactions in the Formation of Trifluoromethylated Pyrazoles

Cyclocondensation represents one of the most fundamental and widely employed strategies for the construction of the pyrazole (B372694) core. nih.govnih.gov This approach typically involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species to form the five-membered heterocyclic ring. nih.gov

The Knorr pyrazole synthesis, which is the reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a cornerstone for pyrazole preparation. nih.govbeilstein-journals.org For the synthesis of 5-butyl-3-trifluoromethyl-1H-pyrazole, the key precursor is a β-diketone bearing both butyl and trifluoromethyl groups, namely 1,1,1-trifluoro-2,4-octanedione. The reaction of this dicarbonyl compound with hydrazine hydrate (B1144303) proceeds via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

A significant challenge in this synthesis is controlling the regioselectivity. The reaction of an unsymmetrical β-diketone with hydrazine can potentially yield two regioisomers: this compound and 3-butyl-5-trifluoromethyl-1H-pyrazole. The outcome is influenced by the differing electrophilicity of the two carbonyl carbons and the reaction conditions, such as pH. Generally, the more electrophilic carbonyl carbon, which is adjacent to the electron-withdrawing trifluoromethyl group, is preferentially attacked by the hydrazine. researchgate.net

Recent studies have explored various conditions to optimize this classic reaction. For instance, the use of aprotic dipolar solvents in conjunction with an acid catalyst can enhance reaction rates and improve regioselectivity by accelerating the dehydration steps. nih.gov

Table 1: Examples of Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Major Product Regioisomer | Reference |

|---|---|---|---|

| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | 1-Phenyl-5-methyl-3-trifluoromethyl-1H-pyrazole | mdpi.com |

| 1,1,1-Trifluoro-2,4-octanedione | Hydrazine Hydrate | This compound | nih.gov |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) | Methylhydrazine | Mixture of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole and 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole | enamine.net |

An alternative to the direct use of 1,3-dicarbonyl compounds is the cyclization of pre-formed hydrazones. This strategy offers different pathways for introducing the required functional groups and can provide improved control over regioselectivity.

One effective method involves the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. This transformation can be achieved under transition-metal-free conditions using hypervalent iodine reagents, which act as both the trifluoromethyl source and the cyclization promoter. nih.gov The reaction proceeds efficiently under mild conditions to afford 3-trifluoromethylpyrazoles. nih.gov

Another pathway involves the [3+2] cycloaddition of trifluoromethylated N-acylhydrazones with nitroolefins. This reaction, often performed under phase transfer catalysis, initially yields trifluoromethylated pyrazolidines, which can then be oxidized to the corresponding aromatic pyrazoles in good yields. rsc.org

Table 2: Synthesis of Trifluoromethylated Pyrazoles via Hydrazone Cyclization

| Hydrazone Substrate | Key Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| α,β-Alkynic hydrazones | Hypervalent iodine(III)-CF₃ reagent | 3-Trifluoromethylpyrazoles | nih.gov |

| Trifluoromethylated N-acylhydrazones | Nitroolefins, KOH, phase transfer catalyst | Trifluoromethylated pyrazolidines (precursor to pyrazoles) | rsc.org |

Catalytic Strategies for Incorporating Trifluoromethyl and Butyl Moieties

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of functionalized pyrazoles has benefited significantly from the development of silver-, copper-, and palladium-catalyzed reactions.

Silver catalysts have proven to be highly effective in promoting [3+2] cycloaddition reactions for the construction of trifluoromethylated pyrazoles. chinesechemsoc.orgacs.org A prominent approach involves the silver-catalyzed reaction of trifluorodiazoethane (CF₃CHN₂) with various dipolarophiles like dicyanoalkenes or alkynes. chinesechemsoc.orgchinesechemsoc.org This method allows for the direct and regioselective incorporation of the trifluoromethyl group into the pyrazole core under mild conditions. chinesechemsoc.org

Another silver-catalyzed route involves the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net The reaction sequence includes nucleophilic addition, intramolecular cyclization, elimination, and a final chinesechemsoc.orgresearchgate.net-hydride shift to furnish the 5-aryl-3-trifluoromethyl pyrazole products in moderate to excellent yields. researchgate.net

Table 3: Silver-Catalyzed Synthesis of Trifluoromethylated Pyrazoles

| Reactant 1 | Reactant 2 | Silver Catalyst | Product Description | Reference |

|---|---|---|---|---|

| Dicyanoalkenes | Trifluorodiazoethane (CF₃CHN₂) | AgCl | CF₃- and CN-disubstituted pyrazoles | chinesechemsoc.orgchinesechemsoc.org |

| N'-Benzylidene tolylsulfonohydrazides | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver(I) salt | 5-Aryl-3-trifluoromethyl pyrazoles | researchgate.net |

Copper catalysis offers a versatile and cost-effective platform for pyrazole synthesis. Copper(II) triflate has been used to mediate the reaction of α,β-unsaturated ketones (chalcones) with arylhydrazines in ionic liquids. chapman.edu This one-pot process involves an initial addition-cyclocondensation to form a pyrazoline intermediate, which then undergoes oxidative aromatization, facilitated by the copper catalyst and atmospheric oxygen, to yield 1,3,5-triarylpyrazoles. chapman.edu

Furthermore, copper-mediated three-component reactions of 2,3-allenoates or 2-alkynoates, amines, and nitriles have been developed to afford fully substituted pyrazoles. rsc.org This method provides access to a wide diversity of pyrazole structures through a proposed tandem mechanism involving conjugate addition, 1,2-addition, and N–N bond formation. rsc.org The synthesis of pyrrolo[3,4-c]pyrazoles has also been achieved via a copper(I) chloride-catalyzed oxidative coupling of hydrazones to maleimides. nih.gov

Table 4: Copper-Mediated Synthesis of Pyrazoles

| Reactants | Copper Catalyst | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Chalcones, Arylhydrazines | Cu(OTf)₂ | Addition-cyclocondensation and oxidative aromatization | 1,3,5-Triarylpyrazoles | chapman.edu |

| 2,3-Allenoates, Amines, Nitriles | Copper(I) salt | Three-component tandem reaction | Fully substituted pyrazoles | rsc.org |

| Aldehyde hydrazones, Maleimides | CuCl | Oxidative coupling | Pyrrolo[3,4-c]pyrazoles | nih.gov |

Palladium catalysis is a powerful tool not necessarily for the initial ring formation, but for the subsequent functionalization of a pre-formed pyrazole core. This is particularly relevant for introducing the butyl group onto a 3-trifluoromethyl-1H-pyrazole scaffold.

Cross-coupling reactions, such as the Stille coupling, can be employed to introduce alkyl or aryl groups at specific positions. For example, a 5-halo-3-trifluoromethyl-1H-pyrazole can be coupled with a butyl-organostannane reagent in the presence of a palladium catalyst to yield this compound. nih.gov

More advanced strategies involve the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials. The pyrazole moiety itself can act as a directing group to guide the palladium catalyst to a specific C-H bond. nih.gov While many examples focus on C-H arylation, the development of C(sp³)–H alkylation protocols is an active area of research. These methods offer a highly atom-economical route to introduce the butyl group at the C5 position. nih.govmdpi.com

Table 5: Palladium-Catalyzed Functionalization for Pyrazole Synthesis

| Pyrazole Substrate | Coupling Partner/Reaction | Palladium Catalyst | Transformation/Product | Reference |

|---|---|---|---|---|

| 5-Tributylstannyl-4-fluoropyrazole | Aryl iodides | Pd(PPh₃)₄ | Stille cross-coupling to form 5-aryl-4-fluoropyrazoles | nih.gov |

| N-Alkylpyrazoles | Aryl iodides | Pd(OAc)₂ | Pyrazole-directed sp³ C-H arylation | nih.gov |

Multicomponent Reaction Approaches for Pyrazole Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like substituted pyrazoles. These reactions are characterized by their operational simplicity, convergence, and the ability to generate molecular diversity.

One prominent MCR for the synthesis of trifluoromethylated pyrazoles involves a three-component reaction of aldehydes, malononitrile, and trifluorodiazoethane. This approach, catalyzed by Ag2CO3, proceeds through a domino Knoevenagel condensation/[3+2] cycloaddition/dehydrocyanation sequence to yield 3-trifluoromethyl cyanopyrazoles. While this method primarily yields cyanopyrazoles, it highlights the potential of MCRs in constructing the trifluoromethylated pyrazole core. springerprofessional.de

A plausible MCR strategy for the synthesis of this compound could involve the condensation of a trifluoromethylated 1,3-dicarbonyl compound, such as 1,1,1-trifluoro-2,4-heptanedione, with hydrazine hydrate and a third component that could be varied to introduce further diversity. A more direct three-component approach could involve the reaction of a β-ketoester, an aldehyde, and a hydrazine. For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate, valeraldehyde (B50692) (pentanal), and hydrazine hydrate could potentially lead to the desired pyrazole scaffold, although regioselectivity can be a challenge in such reactions.

Another versatile MCR is the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles from in situ generated nitrile imines and mercaptoacetaldehyde, which acts as an acetylene (B1199291) surrogate. This protocol involves a (3+3)-annulation followed by dehydration and ring contraction, demonstrating the power of MCRs in creating complex heterocyclic systems from simple starting materials. asianjpr.comsphinxsai.comnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehyde | Malononitrile | Trifluorodiazoethane | Ag2CO3 | 3-Trifluoromethyl cyanopyrazole | Good to Excellent | springerprofessional.de |

| Trifluoromethylated Hydrazonoyl Bromide | Mercaptoacetaldehyde Dimer | Triethylamine | p-TsCl | 1-Aryl-3-trifluoromethylpyrazole | Up to 98% | asianjpr.comsphinxsai.comnih.gov |

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one | Aniline (B41778) Derivative | Trimethyl Orthoformate | Solvent-free, 110 °C | 2-Phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | 80-92% | figshare.com |

1,3-Dipolar Cycloaddition Reactions in Trifluoromethylpyrazole Synthesis

1,3-Dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings, including pyrazoles. This approach offers high regioselectivity and a broad substrate scope.

Trifluoromethylated 1,3-dipoles are key intermediates in the synthesis of trifluoromethyl-substituted pyrazoles. Trifluoroacetonitrile imines, generated in situ from the corresponding hydrazonoyl bromides, readily undergo [3+2] cycloaddition with various dipolarophiles. For example, their reaction with enones leads to the formation of trifluoromethylated pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. springerprofessional.defigshare.comresearchgate.netnih.govacs.org The choice of solvent during the oxidation step can influence the final product, leading to either fully substituted or deacylative-aromatized pyrazoles. springerprofessional.defigshare.comresearchgate.netnih.govacs.org

Another class of trifluoromethylated 1,3-dipoles are sydnones. 4-Trifluoromethylsydnones can undergo regioselective cycloaddition reactions with alkynes to provide a general route to 5-trifluoromethylpyrazoles. tandfonline.com This method has been successfully applied in the formal synthesis of the herbicide fluazolate. tandfonline.com

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetonitrile Imine (from hydrazonoyl bromide) | Chalcones (Enones) | Et3N, then MnO2 | Polyfunctionalized 3-trifluoromethylpyrazoles | Good to Excellent | springerprofessional.defigshare.comresearchgate.netnih.govacs.org |

| 4-Trifluoromethylsydnone | Alkynes | Heat | 5-Trifluoromethylpyrazoles | Good | tandfonline.com |

| Trifluoromethylated N-acylhydrazones | Nitroolefins | KOH, Phase Transfer Catalysis | Trifluoromethylated pyrazolidines (precursors to pyrazoles) | Good | lew.ro |

2,2,2-Trifluorodiazoethane (CF3CHN2) is a valuable reagent for introducing the trifluoromethyl group into pyrazole rings via [3+2] cycloaddition reactions. Its reaction with alkynes, often activated by silver oxide or a base like DBU, provides a direct route to 3-trifluoromethylpyrazoles. researchgate.net

The cycloaddition of trifluorodiazoethane with alkenes initially forms pyrazolines, which can then be oxidized to pyrazoles. While early work suggested that only electron-deficient alkenes react smoothly, recent studies have expanded the scope to include simple styrene (B11656) derivatives through a one-pot cycloaddition-isomerization-oxidation sequence. researchgate.netresearchgate.net The regioselectivity of the cycloaddition with unsymmetrical alkynes or alkenes is a crucial aspect, and computational studies have been employed to predict and understand the observed outcomes. researchgate.netresearchgate.net

| Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Alkynes | Ag2O or DBU | 3-Trifluoromethylpyrazoles | Variable | researchgate.net |

| Styrene Derivatives | One-pot: 1) Cycloaddition, 2) NEt3 (Isomerization), 3) PhI(OAc)2 (Oxidation) | 5-Aryl-3-trifluoromethylpyrazoles | Up to 63% | researchgate.netresearchgate.net |

| Electron-deficient Allenes | Et3N | 3-(Trifluoromethyl)pyrazoles | Good | asianjpr.com |

Green Chemistry Paradigms in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to develop more sustainable and environmentally friendly processes. This includes the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianjpr.comsphinxsai.comlew.roresearchgate.netnih.govnih.govresearchgate.netpsu.edunih.govscielo.br The microwave-assisted synthesis of pyrazoles, including trifluoromethylated derivatives, has been extensively reported. For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in an aqueous medium. lew.ronih.gov

Ultrasound irradiation is another alternative energy source that can promote chemical reactions through the phenomenon of acoustic cavitation. Ultrasound-promoted synthesis of pyrazoles has been shown to improve reaction times and yields, particularly for reactions that are sluggish under silent conditions. researchgate.netnih.govrsc.orgresearchgate.net

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of Phenyl-1H-pyrazoles | 2 hours, 73-90% | 5 minutes, 91-98% | researchgate.net |

| Synthesis of 1-Aryl-1H-pyrazole-5-amines | Several hours, Lower yields | 10-15 minutes, 70-90% | nih.gov |

| Synthesis of Pyrazole Scaffolds | Longer reaction times | 5 minutes, Higher yields | nih.gov |

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic issues associated with solvent use and disposal. The synthesis of trifluoromethylated pyrazole derivatives has been successfully achieved under solvent-free conditions, for example, through the three-component reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, aniline derivatives, and trimethyl orthoformate at elevated temperatures. figshare.com

The use of environmentally conscious and recyclable catalysts is another important aspect of green pyrazole synthesis. Heterogeneous catalysts, such as Amberlyst-70, SnO–CeO2 nanocomposites, and magnetic nanoparticles functionalized with L-cysteine, have been employed for the synthesis of pyrazoles in aqueous media or under solvent-free conditions. springerprofessional.detandfonline.comresearchgate.netoiccpress.com These catalysts can be easily recovered and reused, making the synthetic process more sustainable and cost-effective. springerprofessional.detandfonline.comresearchgate.netoiccpress.com Chitosan-based nanocomposites have also been developed as biodegradable and efficient heterogeneous base catalysts for pyrazole synthesis. rsc.org

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Amberlyst-70 | Condensation of 1,3-diketones and hydrazines | Water | Recyclable, Non-toxic, Inexpensive | tandfonline.comresearchgate.net |

| SnO–CeO2 Nanocomposite | Three-component synthesis of aminopyrazoles | Water | Recyclable, High efficiency | springerprofessional.de |

| Fe3O4@L-Cys-SH | Four-component synthesis of pyrano[2,3-c]pyrazoles | - | Recyclable magnetic catalyst | oiccpress.com |

| Chitosan-diallylamine-MgO Nanocomposite | Condensation and cyclization reactions | - | Biodegradable, Heterogeneous base catalyst | rsc.org |

Regioselective Synthesis of this compound and Related Structures

The regioselective construction of the pyrazole ring with distinct substituents at the 3- and 5-positions, as well as controlled substitution on the ring nitrogen atoms, is a formidable challenge in synthetic organic chemistry. The electronic and steric properties of the substituents, along with the reaction conditions, play a crucial role in determining the isomeric outcome.

The pyrazole ring possesses two adjacent nitrogen atoms, N1 and N2, and the selective alkylation of one over the other is a critical aspect of pyrazole chemistry. In the case of unsymmetrical pyrazoles like 3(5)-substituted pyrazoles, alkylation can lead to a mixture of two regioisomers. The outcome of N-alkylation is influenced by several factors, including the nature of the pyrazole substrate, the alkylating agent, the base, and the solvent used.

Generally, the N2-position is considered more sterically accessible and is often the kinetically favored site of alkylation. Conversely, the N1-position can be the thermodynamically favored site, particularly with bulky substituents on the pyrazole ring that can influence the tautomeric equilibrium. For instance, in the N-alkylation of 3-methyl-5-phenyl-1H-pyrazole, a ratio of 2.5:1 for the N1 to N2 isomer was observed, with steric effects playing a significant role in directing the alkylation. mdpi.com

The choice of reaction conditions can be strategically employed to favor one isomer over the other. For example, the use of specific base-solvent combinations can modulate the regioselectivity. In some cases, thermodynamic control can be achieved by allowing the reaction to equilibrate, leading to the more stable N1-substituted product. nih.gov Conversely, kinetic control, often at lower temperatures and with stronger, non-coordinating bases, can favor the formation of the N2-substituted isomer.

Table 1: Factors Influencing N1- vs. N2-Alkylation of Pyrazoles

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Steric Hindrance | Bulky substituents on the pyrazole ring can favor alkylation at the less hindered nitrogen. | A bulky group at C5 may direct alkylation to N1. |

| Electronic Effects | Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. | A CF3 group at C3 decreases the nucleophilicity of N2. |

| Reaction Conditions | Base, solvent, and temperature can shift the equilibrium between kinetic and thermodynamic products. | NaH in THF often favors N1-alkylation, while Mitsunobu conditions can favor N2. beilstein-journals.org |

| Alkylating Agent | The nature of the electrophile can influence the site of attack. | Trichloroacetimidates under acidic conditions can provide good selectivity. mdpi.com |

The placement of the trifluoromethyl group at either the C3 or C5 position of the pyrazole ring is a critical determinant of the molecule's properties. The primary method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. The regioselectivity of this cyclization is governed by the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound.

The highly electrophilic nature of the carbonyl carbon attached to the trifluoromethyl group generally directs the initial attack of the more nucleophilic nitrogen of a substituted hydrazine to that site. However, the regiochemical outcome can be influenced by the reaction conditions and the nature of the hydrazine.

For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine can produce a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. enamine.net The separation of these regioisomers can be challenging and often requires careful chromatographic techniques or fractional distillation. enamine.net

Recent methodologies have focused on achieving higher regioselectivity through the use of specific solvents or reagents. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar Another approach involves the use of trichloromethyl enones as starting materials, where the reaction with arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer. nih.govacs.orgnih.gov

A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles can also be achieved through the cycloaddition reactions of 4-trifluoromethylsydnones with alkynes. nih.gov This method provides a reliable route to the 5-CF3 substituted pyrazole core.

Table 2: Synthetic Strategies for Regiocontrolled Placement of the CF3 Group

| Method | Reagents | Predominant Isomer | Reference |

|---|---|---|---|

| Cyclocondensation | 1,1,1-Trifluoro-2,4-pentanedione and Hydrazine | Mixture of 3-CF3 and 5-CF3 isomers | - |

| Cycloaddition | 4-Trifluoromethylsydnones and Alkynes | 5-Trifluoromethylpyrazole | nih.gov |

| Ynone Cyclization | Fluoroalkyl Ynones and Hydrazines | Can be controlled to yield 3- or 5-fluoroalkyl pyrazoles | enamine.netnih.govacs.org |

| Trichloromethyl Enones | Enones and Arylhydrazine Hydrochlorides | 3-Trichloromethylpyrazole (precursor to 3-carboxyalkyl) | nih.govacs.org |

The introduction of the butyl group at the C5 position of a pre-formed 3-trifluoromethyl-1H-pyrazole ring is a viable synthetic strategy. This approach relies on the selective functionalization of the pyrazole core. One common method is through a deprotonation/alkylation sequence.

The C5-proton of 3-substituted pyrazoles can be sufficiently acidic to be removed by a strong base, such as n-butyllithium, to generate a pyrazolide anion. This anion can then be trapped with an electrophile, such as a butyl halide (e.g., butyl bromide or butyl iodide), to introduce the butyl group at the C5 position. The regioselectivity of this process is generally high, as the deprotonation occurs at the most acidic C-H bond, which is typically at the C5 position in 3-substituted pyrazoles.

An alternative strategy involves the functionalization of a pre-existing group at the C5 position. For example, a 5-iodo-3-trifluoromethylpyrazole can undergo cross-coupling reactions, such as Suzuki or Stille coupling, with an appropriate butyl-organometallic reagent to introduce the butyl group. The synthesis of 5-iodo-1-aryl-3-CF3-pyrazoles has been achieved by trapping an in situ generated lithium pyrazolide with iodine. rsc.org

A study on the alkylation of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine with butyl bromide demonstrated that the reaction can proceed to give the N-butylated product. researchgate.net While this example involves N-alkylation, it highlights the reactivity of the pyrazole system towards alkylating agents. For C-alkylation, prior lithiation is generally required.

Synthesis of N-Trifluoromethylated Pyrazoles

The synthesis of N-trifluoromethylated pyrazoles introduces the trifluoromethyl group directly onto one of the ring nitrogen atoms. This substitution can significantly alter the electronic properties and biological activity of the pyrazole.

A one-pot synthesis of functionalized N-trifluoromethyl pyrazoles has been developed from readily available di-Boc trifluoromethylhydrazine and various 1,3-dicarbonyl compounds. acs.org This method involves the in situ generation of trifluoromethylhydrazine, which then undergoes condensation and cyclization. The optimization of reaction conditions, including the choice of a strong acid catalyst and a suitable solvent like dichloromethane, is crucial to suppress the formation of undesired des-CF3 side products. acs.org The transient nature of trifluoromethylhydrazine necessitates its generation and trapping in situ. acs.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-butyl-3-(trifluoromethyl)-1H-pyrazole |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole |

| 1-methyl-5-(trifluoromethyl)-1H-pyrazole |

| 5-iodo-3-trifluoromethylpyrazole |

| 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine |

| 1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole |

| 1-methyl-3-trifluoromethyl-5-(2-thienyl)pyrazole |

| 3-methyl-5-phenyl-1H-pyrazole |

Chemical Transformations and Derivatization Strategies for the 5 Butyl 3 Trifluoromethyl 1h Pyrazole Core

Post-Cyclization Functional Group Interconversions

Following the initial synthesis of the pyrazole (B372694) ring, a variety of functional group interconversions can be performed on the substituents at the C-3, C-5, and N-1 positions. These transformations are essential for introducing chemical diversity and accessing a broader range of derivatives.

The butyl group at the C-5 position, while generally stable, can potentially undergo oxidation under specific conditions to introduce carbonyl or hydroxyl functionalities. However, such transformations require careful control to avoid over-oxidation or side reactions on the pyrazole ring itself. More commonly, the reactivity of the pyrazole ring itself is exploited.

N-alkylation of the pyrazole nitrogen is a common strategy to introduce further diversity. This can be achieved using various alkylating agents under basic conditions. For instance, the reaction of a pyrazole with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate leads to the corresponding N-alkylated product. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by the steric and electronic nature of the substituents at C-3 and C-5, as well as the reaction conditions. For 5-butyl-3-trifluoromethyl-1H-pyrazole, alkylation is expected to occur predominantly at the N-1 position due to the steric hindrance of the butyl group at C-5.

The trifluoromethyl group at the C-3 position is generally robust and resistant to many chemical transformations. However, under forcing conditions, it can potentially be hydrolyzed to a carboxylic acid group, although this is a challenging transformation.

Halogenation Reactions at Specific Positions (e.g., C-4, C-5)

Halogenation of the pyrazole ring is a critical step for subsequent functionalization, particularly for cross-coupling reactions. The C-4 position of the pyrazole ring is the most susceptible to electrophilic substitution.

Halogenation at C-4:

The C-4 position of this compound is activated towards electrophilic attack. Therefore, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms regioselectively at this position. Iodination at the C-4 position can be achieved using iodine in the presence of an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov The reaction conditions for these halogenations are generally mild and provide the 4-halo derivatives in good yields.

| Halogenating Agent | Target Position | Typical Conditions |

| N-Bromosuccinimide (NBS) | C-4 | Inert solvent (e.g., CCl4, CH3CN) |

| N-Chlorosuccinimide (NCS) | C-4 | Inert solvent (e.g., CH3CN) |

| I2 / Ceric Ammonium Nitrate (CAN) | C-4 | Acetonitrile, room temperature |

Halogenation at C-5:

Direct electrophilic halogenation at the C-5 position is less common as the C-4 position is more reactive. However, functionalization at C-5 can be achieved through a lithiation-halogenation sequence. Treatment of an N-substituted pyrazole with a strong base like n-butyllithium can lead to deprotonation at the C-5 position, followed by quenching with a halogen source (e.g., I2, Br2) to introduce the halogen atom at this position. nih.gov

Cross-Coupling Methodologies for Further Functionalization (e.g., Suzuki-Miyaura, Sonogashira)

The halogenated derivatives of this compound are versatile intermediates for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. 4-Bromo- or 4-iodo-5-butyl-3-trifluoromethyl-1H-pyrazole can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electronically demanding or sterically hindered coupling partners. For pyrazoles with a trifluoromethyl group, the use of more electron-rich and bulky phosphine (B1218219) ligands, such as XPhos, can be beneficial to overcome the potential challenges in the catalytic cycle. nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazole ring. This reaction involves the coupling of a halo-pyrazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Research on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a structurally similar compound, has shown that copper-free conditions can also be effective, which can be advantageous in preventing the formation of alkyne homocoupling byproducts. researchgate.net The optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is critical for achieving high conversion and selectivity. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | 4-Halo-5-butyl-3-trifluoromethyl-1H-pyrazole, Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh3)4, XPhosPdG2), Base (e.g., K2CO3, Cs2CO3) | 4-Aryl/Heteroaryl-5-butyl-3-trifluoromethyl-1H-pyrazole |

| Sonogashira | 4-Halo-5-butyl-3-trifluoromethyl-1H-pyrazole, Terminal alkyne | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., Et3N), +/- Cu(I) co-catalyst | 4-Alkynyl-5-butyl-3-trifluoromethyl-1H-pyrazole |

Direct Ortho-Metalation and Subsequent Reactions

Direct ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

For this compound, this strategy is most applicable to its N-aryl derivatives, where the pyrazole ring itself can act as a directing group for the metalation of the N-aryl substituent. The nitrogen atom at the 2-position of the pyrazole ring can coordinate with the lithium reagent, directing the deprotonation to the ortho-position of the N-phenyl ring. The presence of a trifluoromethyl group at the 5-position (in the context of a 1-phenylpyrazole) has been shown to direct lithiation to the ortho-position of the phenyl ring. This suggests that for an N-aryl-5-butyl-3-trifluoromethyl-1H-pyrazole, the pyrazolyl group would effectively direct ortho-lithiation of the N-aryl ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Electrophilic Acetylation and Related Derivatizations

Electrophilic substitution reactions, such as Friedel-Crafts acylation, typically occur at the C-4 position of the pyrazole ring, which is the most electron-rich position. However, the presence of a strong electron-withdrawing group like the trifluoromethyl group at C-3 significantly deactivates the pyrazole ring towards electrophilic attack.

Therefore, direct Friedel-Crafts acetylation of this compound with acetyl chloride and a strong Lewis acid like aluminum chloride is expected to be challenging. The deactivating effect of the trifluoromethyl group would likely require harsh reaction conditions, which could lead to side reactions or decomposition. More forcing conditions or the use of more reactive acylating agents and stronger Lewis acids might be necessary to achieve acetylation at the C-4 position. Alternative strategies, such as metalation at the C-4 position followed by quenching with an acetylating agent, could provide a more viable route to 4-acetyl-5-butyl-3-trifluoromethyl-1H-pyrazole.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Butyl 3 Trifluoromethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-butyl-3-trifluoromethyl-1H-pyrazole, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton, carbon, and nitrogen signals.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the N-H proton, the pyrazole (B372694) ring proton, and the protons of the butyl side chain. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the aromatic nature of the pyrazole ring.

The N-H proton is expected to appear as a broad singlet in the downfield region (typically δ 12.0-13.0 ppm), with its exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding. The lone proton on the pyrazole ring (H-4) would likely appear as a singlet around δ 6.4-6.6 ppm. The protons of the butyl group will present characteristic multiplets, with the methylene (B1212753) group adjacent to the pyrazole ring (H-α) being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. Predicted for CDCl₃ solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 12.5 | broad singlet | - | 1H |

| H-4 (ring) | 6.5 | singlet | - | 1H |

| H-α (-CH₂-) | 2.8 | triplet | J = 7.5 Hz | 2H |

| H-β (-CH₂-) | 1.7 | sextet | J = 7.5 Hz | 2H |

| H-γ (-CH₂-) | 1.4 | sextet | J = 7.5 Hz | 2H |

| H-δ (-CH₃) | 0.9 | triplet | J = 7.4 Hz | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals for the three pyrazole ring carbons and the four distinct carbons of the butyl chain are expected. The presence of the trifluoromethyl group introduces significant C-F coupling, which is diagnostically important.

The carbon atom of the CF₃ group will appear as a quartet in the region of δ 120-125 ppm, with a large one-bond coupling constant (¹JCF) of approximately 270 Hz. The pyrazole carbon C-3, directly attached to the CF₃ group, will also appear as a quartet due to two-bond coupling (²JCF) around δ 145-148 ppm. The C-5 carbon, attached to the butyl group, is expected around δ 150-152 ppm, while the C-4 carbon should appear at approximately δ 105-107 ppm, potentially showing a smaller long-range coupling to the fluorine atoms. The aliphatic carbons of the butyl chain will resonate in the upfield region (δ 13-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Predicted for CDCl₃ solvent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-3 (ring) | 146.5 | quartet (²JCF ≈ 38 Hz) |

| C-4 (ring) | 106.0 | singlet or small quartet |

| C-5 (ring) | 151.0 | singlet |

| -CF₃ | 122.0 | quartet (¹JCF ≈ 270 Hz) |

| C-α (-CH₂-) | 28.5 | singlet |

| C-β (-CH₂-) | 30.0 | singlet |

| C-γ (-CH₂-) | 22.5 | singlet |

| C-δ (-CH₃) | 13.8 | singlet |

¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The 1H-pyrazole tautomeric system contains two distinct nitrogen environments: a "pyrrole-like" nitrogen (N-1), which is protonated and part of a three-electron system, and a "pyridine-like" nitrogen (N-2), which is unprotonated and contributes one electron to the π-system.

Based on studies of similar pyrazole derivatives, the N-1 nitrogen is expected to resonate in the range of -170 to -180 ppm relative to nitromethane. The N-2 nitrogen is typically found further downfield, in the region of -110 to -120 ppm. These chemical shifts are sensitive to solvent effects and the specific substitution pattern on the ring.

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural confirmation of this compound, allowing for the mapping of connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the butyl group, strong cross-peaks would be observed between H-α/H-β, H-β/H-γ, and H-γ/H-δ, confirming the linear four-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would be used to unambiguously assign the ¹³C signals for C-4 and each of the four carbons in the butyl chain based on their corresponding proton assignments.

A three-bond correlation (³JCH) from the H-α protons of the butyl group to the ring carbon C-4.

A two-bond correlation (²JCH) from the H-α protons to the ring carbon C-5, confirming the attachment of the butyl group at the C-5 position.

Correlations from the H-4 ring proton to carbons C-3 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the H-4 ring proton and the H-α methylene protons of the butyl group, further confirming their proximity on the pyrazole ring.

Vibrational Spectroscopy (IR and FT-Raman)

The IR spectrum of this compound is expected to be dominated by several key features. A broad absorption band between 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration. Aliphatic C-H stretching vibrations from the butyl group would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The C-H stretch of the pyrazole ring is expected just above 3000 cm⁻¹. The most intense and characteristic bands will likely be the asymmetric and symmetric C-F stretching modes of the trifluoromethyl group, which are expected in the 1100-1300 cm⁻¹ region. Ring stretching vibrations for the C=N and C=C bonds of the pyrazole core are predicted to occur in the 1400-1600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3150-3300 | 3150-3300 | Medium, Broad (IR) |

| C-H stretch (ring) | ~3050 | ~3050 | Medium (Raman) |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 | Strong |

| C=N / C=C stretch (ring) | 1400-1600 | 1400-1600 | Medium-Strong |

| C-F stretch (asymmetric) | ~1280 | Weak | Very Strong (IR) |

| C-F stretch (symmetric) | ~1150 | Medium | Very Strong (IR) |

| C-H bend (CH₂/CH₃) | 1375-1470 | 1375-1470 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₈H₁₁F₃N₂) is 192 g/mol . High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

Upon electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 192. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. The primary fragmentation pathways are predicted to involve the butyl side chain.

A major fragmentation pathway would be the cleavage of the C-β–C-γ bond of the butyl chain, resulting in the loss of a propyl radical (•C₃H₇, 43 Da) to yield a highly stable fragment ion at m/z 149. This type of cleavage is favorable as it is analogous to benzylic cleavage. Another significant fragmentation would be the loss of the trifluoromethyl radical (•CF₃, 69 Da), leading to a fragment at m/z 123. Characteristic fragmentation of the pyrazole ring itself, such as the loss of N₂ (28 Da) or HCN (27 Da), may also occur but are likely to be less prominent than the side-chain cleavages.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound.

| m/z | Proposed Identity | Fragmentation Pathway |

| 192 | [M]⁺˙ | Molecular Ion |

| 177 | [M - CH₃]⁺ | Loss of methyl radical from butyl chain |

| 149 | [M - C₃H₇]⁺ | Loss of propyl radical (β-cleavage) |

| 123 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 94 | [C₄H₃N₂F]⁺ | Further fragmentation after side-chain loss |

Microelemental Analysis (CHNS)

Microelemental analysis, commonly known as CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It serves as a crucial quality control step to verify the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity. mt.comrsc.org

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the substance is combusted at high temperatures (around 1000°C) in an oxygen-rich atmosphere. rsc.orgtamu.edu This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). rsc.org These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector. tamu.edu

For organofluorine compounds like this compound, the high reactivity of fluorine requires special consideration. During combustion, fluorine can react with the instrument's components, such as the quartz reactor tube, potentially affecting the accuracy and robustness of the analysis. thermofisher.com To mitigate this, specialized reagents or adsorbers are often placed in the combustion reactor to trap the reactive fluorine species, ensuring accurate quantification of the other elements. thermofisher.com

The molecular formula of this compound is C₈H₁₁F₃N₂. The theoretical elemental composition can be calculated from its formula weight (192.19 g/mol ). The experimental values obtained from the CHNS analyzer must align closely with these theoretical percentages (typically within ±0.4%) to validate the compound's identity and purity.

Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for C₈H₁₁F₃N₂

| Element | Theoretical Mass % | Expected Experimental Mass % |

|---|---|---|

| Carbon (C) | 50.00% | 49.8% - 50.2% |

| Hydrogen (H) | 5.77% | 5.5% - 6.0% |

| Nitrogen (N) | 14.58% | 14.4% - 14.8% |

| Sulfur (S) | 0.00% | Not Detected |

Computational Chemistry and Theoretical Investigations of 5 Butyl 3 Trifluoromethyl 1h Pyrazole

Quantum Mechanical Calculation Approaches

Quantum mechanical calculations are fundamental to predicting the molecular and electronic properties of 5-butyl-3-trifluoromethyl-1H-pyrazole from first principles. These methods provide a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govtandfonline.com For this compound, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. nih.gov

These calculations can predict key molecular properties, including dipole moment, polarizability, and thermodynamic stability. The electron-withdrawing nature of the trifluoromethyl group at the C3 position and the electron-donating character of the butyl group at the C5 position significantly influence the electron density distribution across the pyrazole (B372694) ring, which can be quantitatively described by DFT.

Table 1: Predicted Molecular Properties of this compound (Illustrative Data)

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 D |

| Total Energy (Hartree) | -789.123 |

| Polarizability (a.u.) | 110.5 |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org For this compound, the energies and spatial distributions of the HOMO and LUMO can be calculated using DFT.

The HOMO is typically localized over the more electron-rich parts of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests higher reactivity.

From these orbital energies, various global reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. nih.govacs.org

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices (Illustrative Data)

| Parameter | Definition | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Egap | ELUMO - EHOMO | 5.6 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.8 |

Note: This data is hypothetical and serves as an example based on general principles of FMO theory applied to substituted pyrazoles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of molecules. researchgate.net For this compound, theoretical calculations can provide valuable predictions of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

Theoretical 1H and 13C NMR chemical shifts can be calculated and are often in good agreement with experimental values, helping to assign signals in the experimental spectra. mdpi.com The chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the butyl and trifluoromethyl substituents. For instance, the carbon atom attached to the trifluoromethyl group is expected to show a characteristic signal in the 13C NMR spectrum. nih.gov

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These theoretical frequencies can be compared with experimental IR and Raman spectra to identify characteristic vibrational bands, such as the N-H stretch of the pyrazole ring and the C-F stretches of the trifluoromethyl group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. eurasianjournals.com This is particularly important for a molecule like this compound, which possesses a flexible butyl side chain.

MD simulations can explore the conformational landscape of the butyl group, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the N-H group of the pyrazole ring and solvent molecules or other pyrazole molecules. researchgate.netnih.gov These interactions are vital in determining the bulk properties of the compound.

Tautomerism in Trifluoromethylated Pyrazoles

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. nih.gov In asymmetrically substituted pyrazoles like this compound, this leads to two possible tautomeric forms.

Theoretical Elucidation of 1H-Pyrazole Tautomeric Forms (e.g., 3-substituted vs. 5-substituted)

Theoretical calculations are essential for determining the relative stability of the two possible tautomers of this compound: the 3-trifluoromethyl-5-butyl-1H-pyrazole and the 5-trifluoromethyl-3-butyl-1H-pyrazole forms. The relative energies of these tautomers can be calculated using high-level quantum chemical methods.

Studies on similarly substituted pyrazoles have shown that the position of the tautomeric equilibrium is strongly influenced by the electronic nature of the substituents. nih.gov Electron-donating groups, such as the butyl group, tend to favor being at the C5 position, while electron-withdrawing groups, like the trifluoromethyl group, are more stable at the C3 position. nih.gov Therefore, it is predicted that the this compound tautomer would be the more stable form. Computational studies can quantify this energy difference, providing an estimate of the equilibrium constant between the two tautomers in the gas phase and in different solvents.

Solvent Effects and Intermolecular Hydrogen Bonding on Tautomeric Equilibrium

The tautomeric equilibrium between 3-butyl-5-trifluoromethyl-1H-pyrazole and this compound is a critical aspect of its chemistry, influencing its reactivity and biological interactions. Computational studies on analogous 3-trifluoromethyl-5-alkylpyrazoles have consistently shown that the tautomer with the electron-withdrawing trifluoromethyl group at the 3-position is energetically more favorable. This preference is attributed to the stabilizing effect of the CF3 group on the electron distribution within the pyrazole ring.

The surrounding solvent environment plays a crucial role in modulating this equilibrium. Theoretical calculations incorporating solvent effects, often using the Polarizable Continuum Model (PCM), demonstrate that polar solvents can influence the relative stability of the tautomers. While the 3-trifluoromethyl tautomer generally remains the major species, the energetic difference between the two forms can be altered by the solvent's polarity.

Intermolecular hydrogen bonding is another significant factor. In the solid state and in non-polar solvents, pyrazole derivatives tend to form dimers or higher-order aggregates through hydrogen bonds between the N-H of one molecule and the pyridine-like nitrogen of another. Computational models of these hydrogen-bonded dimers for related trifluoromethyl-pyrazoles indicate a cooperative effect that can further stabilize the predominant tautomer. The strength of these hydrogen bonds is influenced by the electronic nature of the substituents on the pyrazole ring.

Table 1: Calculated Relative Energies of 3-CF3-5-Alkylpyrazole Tautomers in Various Solvents (Hypothetical Data Based on Analogous Systems)

| Tautomer | Gas Phase (kcal/mol) | Dichloromethane (kcal/mol) | Acetonitrile (kcal/mol) | Water (kcal/mol) |

| 3-CF3-5-Alkyl | 0.00 | 0.00 | 0.00 | 0.00 |

| 5-CF3-3-Alkyl | +2.5 | +2.2 | +2.0 | +1.8 |

Note: This table presents hypothetical data based on trends observed in computational studies of similar pyrazole derivatives. The values indicate the consistently higher stability of the 3-trifluoromethyl tautomer.

Computational Prediction of Regioselectivity in Alkylation and Other Substitutions

Computational chemistry provides powerful tools to predict the outcome of chemical reactions, such as the regioselectivity of alkylation on the pyrazole ring. For N-unsubstituted pyrazoles, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to two possible regioisomers.

Theoretical calculations of the transition states for the N-alkylation of 3-trifluoromethyl-5-alkylpyrazoles can predict the kinetically favored product. These calculations often reveal that the reaction pathway leading to the N1-alkylated isomer, where the alkyl group is attached to the nitrogen adjacent to the butyl-substituted carbon, has a lower activation energy. This preference is influenced by both steric and electronic factors. The butyl group at the 5-position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, while the electron-withdrawing trifluoromethyl group at the 3-position influences the nucleophilicity of the two nitrogen atoms.

Furthermore, computational models can predict the regioselectivity of electrophilic substitution on the pyrazole ring itself. These calculations typically show that the C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are influenced by the adjacent nitrogen atoms and the trifluoromethyl group.

Table 2: Calculated Activation Barriers for N-Alkylation of a Model 3-CF3-5-Alkylpyrazole (Hypothetical Data)

| Position of Alkylation | Activation Energy (kcal/mol) |

| N1 | 15.2 |

| N2 | 17.8 |

Note: This hypothetical data illustrates the typical computational finding that N1 alkylation is kinetically favored due to a lower activation barrier.

Structure-Reactivity Relationships Derived from Computational Data

Computational data provides a quantitative basis for understanding the structure-reactivity relationships of this compound. By calculating various molecular descriptors, a detailed picture of its chemical behavior can be constructed.

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO is often influenced by electron-withdrawing substituents. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would highlight the electron-rich region around the pyridine-like nitrogen atom, making it a likely site for protonation and hydrogen bond acceptance. Conversely, the region around the N-H group would be shown as electron-deficient, indicating its role as a hydrogen bond donor.

Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

Quantum chemical calculations can predict the nonlinear optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. The key parameters determining NLO activity are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Table 3: Calculated NLO Properties of a Generic Donor-Acceptor Substituted Pyrazole (Hypothetical Data)

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 150 a.u. |

| First Hyperpolarizability (β) | 350 x 10⁻³⁰ esu |

Note: This table provides hypothetical NLO property values based on computational studies of other pyrazole derivatives with donor-acceptor substitution patterns.

Strategic Applications of Trifluoromethylated Pyrazole Scaffolds in Contemporary Organic Synthesis

Utilization as Versatile Building Blocks for Complex Heterocyclic Architectures

5-Butyl-3-trifluoromethyl-1H-pyrazole serves as a valuable and versatile building block in the synthesis of more complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The pyrazole (B372694) ring itself can undergo various transformations, while the butyl and trifluoromethyl groups can influence the reactivity of the ring and serve as points for further modification.

One common approach to the synthesis of trifluoromethylated pyrazoles involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbibliomed.orgbibliomed.org For the synthesis of this compound, a suitable starting material would be a β-diketone bearing a butyl group and a trifluoromethyl group, which is then reacted with hydrazine.

Once formed, this pyrazole can be used to construct more elaborate molecular architectures. For instance, the nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce additional diversity. The carbon atoms of the pyrazole ring can also be functionalized, for example, through lithiation followed by reaction with an electrophile. enamine.net This allows for the introduction of a wide range of substituents, paving the way for the synthesis of novel heterocyclic compounds.

The following table summarizes some of the key reactions that can be performed on the this compound scaffold to generate more complex heterocyclic structures.

| Reaction | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, base | N-alkylated pyrazole |

| N-Arylation | Aryl halide, catalyst, base | N-arylated pyrazole |

| C-Lithiation/Electrophilic Quench | n-BuLi, then electrophile (e.g., I2, aldehyde) | C-functionalized pyrazole |

| Cyclocondensation | Reaction with a bifunctional reagent | Fused heterocyclic system |

These reactions highlight the potential of this compound as a starting material for the synthesis of a diverse array of complex heterocyclic molecules with potential applications in various fields, including medicinal chemistry and materials science. nih.govmdpi.com

Pyrazole as a Directing or Transforming Group in Organic Reactions

The pyrazole ring in this compound can also function as a directing group, controlling the regioselectivity of reactions on other parts of the molecule. This is a powerful strategy in organic synthesis, as it allows for the selective functionalization of specific positions in a molecule, avoiding the need for protecting groups and reducing the number of synthetic steps.

For example, the nitrogen atoms of the pyrazole ring can coordinate to a metal catalyst, directing a reaction to a nearby C-H bond. This has been demonstrated in various catalytic C-H activation reactions, where the pyrazole ring acts as a directing group to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the pyrazole ring itself can be transformed into other heterocyclic systems. This can be achieved through ring-opening and ring-closing reactions, or through cycloaddition reactions. These transformations can lead to the formation of novel heterocyclic scaffolds that would be difficult to access through other synthetic routes.

The trifluoromethyl group on the pyrazole ring can also play a role in these transformations. Its strong electron-withdrawing nature can influence the reactivity of the pyrazole ring, making it more or less susceptible to certain reactions. This allows for fine-tuning of the reaction conditions to achieve the desired outcome.

Design and Synthesis of Structurally Novel Pyrazole Derivatives for Chemical Libraries

The development of chemical libraries is a crucial aspect of modern drug discovery and materials science. These libraries, which consist of large collections of structurally diverse compounds, are used to screen for new drug candidates or materials with desired properties. This compound is an excellent scaffold for the construction of such libraries due to its synthetic accessibility and the ease with which it can be functionalized.

By systematically varying the substituents on the pyrazole ring, it is possible to generate a large number of structurally diverse compounds. For example, a library of N-alkylated pyrazoles can be synthesized by reacting this compound with a variety of alkyl halides. Similarly, a library of C-functionalized pyrazoles can be generated through lithiation and reaction with a range of electrophiles. enamine.net

The design of these libraries can be guided by computational methods, which can be used to predict the properties of the synthesized compounds. This allows for the rational design of libraries that are enriched in compounds with the desired characteristics. The synthesis of these libraries can be performed using high-throughput techniques, which allow for the rapid and efficient production of large numbers of compounds.

The following table provides an example of a small chemical library that could be generated from this compound.

| R1 | R4 | R5 |

| H | H | Butyl |

| Methyl | H | Butyl |

| Ethyl | H | Butyl |

| Phenyl | H | Butyl |

| H | Iodo | Butyl |

| H | Bromo | Butyl |

| H | Aldehyde | Butyl |

| H | Carboxylic Acid | Butyl |

This systematic approach to the synthesis of novel pyrazole derivatives can lead to the discovery of new compounds with interesting biological activities or material properties. rsc.orgnih.govresearchgate.net

Emerging Research Directions in the Chemistry of 5 Butyl 3 Trifluoromethyl 1h Pyrazole

Innovations in Regiocontrolled and Stereoselective Synthetic Methodologies

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, particularly when using unsymmetrical precursors. The reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) can lead to a mixture of regioisomers. For trifluoromethyl-pyrazoles, this often results in a mixture of 3-CF3 and 5-CF3 isomers. enamine.net

Recent innovations have focused on directing the cyclocondensation reaction to favor a single, desired regioisomer. One effective strategy involves the careful selection of the hydrazine reactant form. Research has demonstrated that reacting trifluoromethylated enones with arylhydrazine hydrochlorides can selectively yield the 1,3-regioisomer, whereas using the corresponding free hydrazine base leads exclusively to the 1,5-regioisomer. nih.govacs.org This control is attributed to the different nucleophilicity of the nitrogen atoms in the hydrazine under acidic versus neutral conditions. acs.org In the hydrochloride salt, the less hindered nitrogen is protonated, forcing the more hindered nitrogen to initiate the nucleophilic attack, thus dictating the final regiochemistry. nih.govacs.org

Another approach to achieving high regioselectivity is through the use of specialized starting materials. Silver-catalyzed cycloaddition reactions of trifluorodiazoethane with 1,1-dicyanoalkenes have been shown to produce 3-cyano-5-trifluoromethyl-1H-pyrazoles as a single regioisomer with excellent yields. chinesechemsoc.org While stereoselectivity is not a factor for the aromatic pyrazole (B372694) core itself, it becomes critical when chiral centers are introduced into the substituents. Future research will likely focus on developing enantioselective methods for the functionalization of the butyl group or for N-alkylation with chiral moieties.

| Method | Precursors | Key Feature | Outcome |

| Hydrazine Salt Control | Trichloromethyl enones + Arylhydrazine hydrochloride | Selective nucleophilic attack by the hindered nitrogen | Favors 1,3-regioisomer formation nih.govacs.org |

| Free Hydrazine Base | Trichloromethyl enones + Free arylhydrazine | Attack by the least hindered, most nucleophilic nitrogen | Exclusively yields 1,5-regioisomer nih.govacs.org |

| Catalytic Cycloaddition | 1,1-Dicyanoalkenes + Trifluorodiazoethane (with Ag₂O catalyst) | High catalytic control over the cycloaddition process | Single regioisomer of 5-trifluoromethyl pyrazole chinesechemsoc.org |

Development of Sustainable and Economically Viable Synthetic Protocols

The chemical industry is increasingly moving towards green and sustainable practices. For the synthesis of 5-butyl-3-trifluoromethyl-1H-pyrazole and its derivatives, this translates to developing protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption.

A key trend is the development of one-pot, multi-component reactions. These procedures combine several synthetic steps into a single operation without isolating intermediates, which saves time, solvents, and resources. An efficient one-pot, three-component reaction for synthesizing trifluoromethylated pyrazole derivatives has been developed by condensing a pyrazolone, an aniline (B41778) derivative, and trimethyl orthoformate under solvent-free and catalyst-free conditions at elevated temperatures. figshare.com This method offers operational simplicity and high yields (80-92%), representing a significant step towards a more sustainable process. figshare.com

| Protocol Type | Example Reaction | Advantages | Reference |

| One-Pot, Three-Component | Condensation of pyrazolone, aniline, and trimethyl orthoformate | Solvent-free, catalyst-free, high yields, operational simplicity | figshare.com |

| Practical High-Yield | Reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methyl hydrazine | Uses accessible starting materials, high-yielding process | enamine.net |

| Improved Selectivity | Reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine | Reduces need for costly separation of isomers, lowers costs | google.com |

Advanced Computational Modeling for De Novo Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For compounds like this compound, advanced computational modeling provides deep insights that guide synthetic efforts and help in the rational design of new derivatives.

Time-dependent density functional theory (TD-DFT) is a powerful method used to predict the electronic and photophysical properties of molecules. clemson.edu By modeling pyrazole derivatives, researchers can predict absorption and emission wavelengths, which is crucial for applications in materials science, such as organic scintillators. clemson.edu This predictive power allows for the de novo design of new molecules with tailored properties, saving significant time and resources by prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Computational modeling is also vital for elucidating reaction mechanisms. rsc.org For instance, understanding the complex pathways of the Knorr pyrazole synthesis has been advanced through microkinetic modeling supported by spectroscopic data. rsc.org By simulating the energy profiles of different reaction intermediates and transition states, chemists can better understand why a particular regioisomer is formed or how a catalyst influences the reaction outcome. This knowledge is critical for optimizing reaction conditions to improve yield and selectivity. Molecular docking simulations are also used to predict how pyrazole derivatives might bind to biological targets, guiding the design of new potential therapeutic agents. nih.gov

| Computational Method | Application | Key Insights Provided |

| Time-Dependent Density Functional Theory (TD-DFT) | Predicting electronic and photophysical properties | Absorption/emission wavelengths, guiding design of fluors clemson.edu |

| Molecular Docking | Predicting binding modes to biological targets | Structure-activity relationships (SAR), rational drug design nih.gov |

| Microkinetic Modeling | Elucidating complex reaction mechanisms | Identification of intermediates, understanding autocatalysis, optimizing conditions rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions | Understanding crystal packing and supramolecular structures |

Exploration of Novel Reaction Pathways and Functionalizations

To unlock the full potential of the this compound scaffold, researchers are actively exploring novel reaction pathways and methods for its functionalization. Introducing new chemical groups at specific positions on the pyrazole ring or the butyl side chain can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov

Modern synthetic methods allow for precise modification of the pyrazole core. For example, lithiation followed by quenching with an electrophile is a common strategy to introduce functional groups. enamine.net The development of flow reactor technology has enabled the efficient and safe lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole to synthesize a range of derivatives, including aldehydes, carboxylic acids, and boronates. enamine.net Direct ortho-metalation (DoM) is another powerful technique for functionalizing the C5 position. enamine.net

Furthermore, researchers are investigating entirely new types of reactions. Photocatalysis, which uses visible light to drive chemical reactions, is opening up novel pathways for bond formation. rsc.org For example, visible-light-induced palladium-catalyzed C-N bond cleavage of isonitriles has been used in Mizoroki-Heck reactions, expanding the range of cross-coupling reactions available for complex molecule synthesis. acs.org Applying such innovative methods to this compound could lead to previously inaccessible derivatives and expand its chemical utility.

| Functionalization Method | Target Position(s) | Introduced Groups | Significance |

| Lithiation (in flow reactor) | C5 | Aldehyde, carboxylic acid, boron pinacolate, sulfonyl chloride | Access to a wide array of functionalized building blocks enamine.net |

| Bromination (with NBS) | C4 | Bromo | Intermediate for further cross-coupling reactions enamine.net |

| Direct Ortho-Metalation (DoM) | C5 | Carboxylic acid, boron pinacolate | Regioselective functionalization at the 5-position enamine.net |

| Reductive Amination | N/A (of a pyrazole aldehyde) | Substituted anilines | Creation of libraries of bioactive compounds nih.gov |

Q & A

Q. What are the standard synthetic routes for 5-butyl-3-trifluoromethyl-1H-pyrazole, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves cyclocondensation of β-diketones with hydrazines. For example, reacting 4,4,4-trifluoro-1-(substituted phenyl)-1,3-butanedione with butyl hydrazine derivatives under reflux in ethanol . Optimization strategies include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, N,N-dimethylacetamide) enhance reaction rates compared to ethanol .

-

Catalysts : Alkaline conditions (K₂CO₃ or NaH) improve regioselectivity for trifluoromethyl group positioning .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

-

Temperature control : Maintaining 80–100°C minimizes side reactions like over-alkylation .

Purification via silica gel chromatography is critical to isolate the product from intermediates (e.g., dihydropyrazoles) .

Advanced Question

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) during structural confirmation be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

- Tautomeric equilibria : In pyrazoles, NH tautomerism can shift proton signals in NMR. Low-temperature NMR (e.g., –40°C) stabilizes dominant tautomers .

- Crystallographic validation : X-ray diffraction provides definitive proof of regiochemistry. In 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, crystallography confirmed the trifluoromethyl group’s position despite ambiguous NOESY data .

- DFT calculations : Computational modeling of NMR chemical shifts can reconcile experimental and theoretical data .

Basic Question

Q. What analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Key for identifying substituent positions. The NH proton (δ 10–12 ppm) and CF₃ group (δ 110–120 ppm in ¹⁹F NMR) are diagnostic .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of butyl or CF₃ groups) .

- X-ray crystallography : Resolves regiochemical ambiguities and hydrogen-bonding networks .

Advanced Question

Q. How does the steric/electronic nature of the butyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Steric effects : The bulky butyl group at position 5 hinders electrophilic substitution at adjacent positions, favoring meta-directing pathways .

- Electronic effects : The electron-withdrawing CF₃ group at position 3 deactivates the pyrazole ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .

- Case study : In 5-chloro-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde synthesis, CF₃ stabilizes intermediates via inductive effects, enabling selective formylation .

Advanced Question

Q. How can researchers address unexpected byproduct formation during alkylation of pyrazole intermediates?

Byproducts often arise from competing N- vs. O-alkylation. Mitigation strategies include:

- Regioselective conditions : Use phase-transfer catalysts (e.g., TBAB) to enhance N-alkylation .

- Low-temperature reactions : Conduct alkylation at –20°C to suppress side reactions .

- Monitoring : LC-MS tracking identifies byproducts (e.g., O-alkylated isomers) early in the reaction .

Advanced Question

Q. What methodologies elucidate structure-activity relationships (SAR) for pyrazole derivatives in biological studies?

- Substituent scanning : Systematic variation of butyl/CF₃ groups in analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole) reveals steric tolerance in enzyme binding pockets .

- Hydrogen-bonding analysis : Crystal structures (e.g., N–H⋯O interactions) correlate with bioactivity in carbonic anhydrase inhibition .

Basic Question

Q. What purification challenges arise during synthesis, and how are they resolved?

- Hydrophobic byproducts : The butyl group increases hydrophobicity, complicating aqueous workups. Use hexane/ethyl acetate gradients for column chromatography .

- CF₃-containing impurities : Reverse-phase HPLC (C18 column, acetonitrile/water) effectively separates trifluoromethylated species .

Advanced Question

Q. How do hydrogen-bonding patterns in crystal structures inform solubility and formulation studies?

- Crystal packing : In 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole, N–H⋯O and O–H⋯N bonds form helical chains, reducing solubility in non-polar solvents .

- Co-crystallization : Co-formers (e.g., succinic acid) disrupt tight packing, improving bioavailability .

Advanced Question

Q. What stability issues arise under varying pH and temperature conditions?